molecular formula C12H16BNO3 B11745133 Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-

Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-

Cat. No.: B11745133
M. Wt: 233.07 g/mol
InChI Key: AUBQQKDVVMPEJO-UHFFFAOYSA-N
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Description

Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentylcarbonylamino group. The boronic acid moiety imparts unique reactivity, making it a valuable building block in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is leveraged in molecular recognition and sensing applications. In medicinal chemistry, the compound can inhibit enzymes by binding to active site serines, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- is unique due to the presence of the cyclopentylcarbonylamino group, which imparts distinct steric and electronic properties. This makes it particularly valuable in applications requiring specific molecular recognition or reactivity profiles.

Properties

Molecular Formula

C12H16BNO3

Molecular Weight

233.07 g/mol

IUPAC Name

[3-(cyclopentanecarbonylamino)phenyl]boronic acid

InChI

InChI=1S/C12H16BNO3/c15-12(9-4-1-2-5-9)14-11-7-3-6-10(8-11)13(16)17/h3,6-9,16-17H,1-2,4-5H2,(H,14,15)

InChI Key

AUBQQKDVVMPEJO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2CCCC2)(O)O

Origin of Product

United States

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